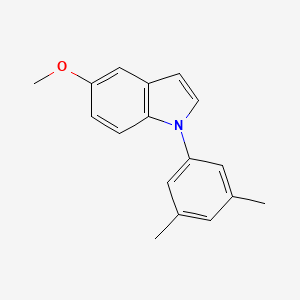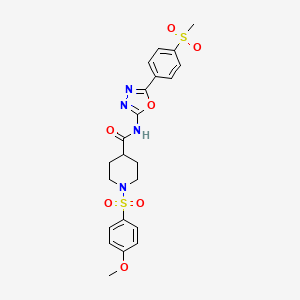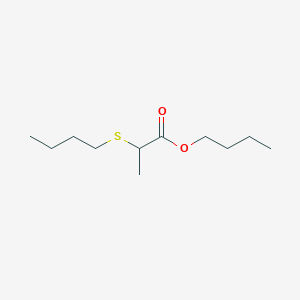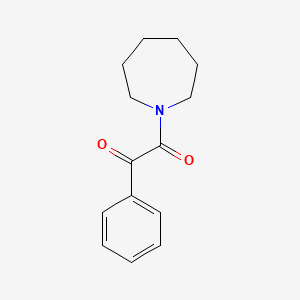![molecular formula C16H16BrN5OS B14130873 (4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone CAS No. 1208406-85-2](/img/structure/B14130873.png)
(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the bromobenzo[d]thiazole intermediate, followed by the introduction of the piperazine ring through nucleophilic substitution. The final step involves the coupling of the pyrazole group to the piperazine derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The bromine atom in the bromobenzo[d]thiazole moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desirable properties.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is studied for its potential applications in the development of new materials, catalysts, and other chemical products. Its unique properties can contribute to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of (4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in therapeutic or industrial settings.
Comparison with Similar Compounds
Similar Compounds
(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone: Similar structure with a chlorine atom instead of bromine.
(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone: Similar structure with a fluorine atom instead of bromine.
(4-(6-iodobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone lies in its specific combination of functional groups and the presence of the bromine atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1208406-85-2 |
|---|---|
Molecular Formula |
C16H16BrN5OS |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C16H16BrN5OS/c1-20-5-4-13(19-20)15(23)21-6-8-22(9-7-21)16-18-12-3-2-11(17)10-14(12)24-16/h2-5,10H,6-9H2,1H3 |
InChI Key |
LLXUAXWWZJJUFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14130796.png)

![[(5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14130800.png)
![2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane](/img/structure/B14130806.png)


![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14130848.png)



![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B14130863.png)
![2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene](/img/structure/B14130871.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3,5-dimethylbenzamide](/img/structure/B14130877.png)
![[(Pyren-1-yl)methyl]propanedioic acid](/img/structure/B14130879.png)
